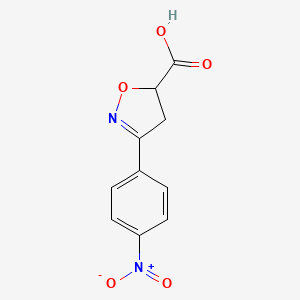
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
描述
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a nitrophenyl group
作用机制
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic profiles of similar compounds are excellent, safe, and compliant with their potential anti-inflammatory activity . This suggests that the compound could have favorable ADME properties that impact its bioavailability.
Result of Action
It is known that similar compounds have shown promising in vitro antifungal and antitumor properties . This suggests that the compound could potentially have similar effects.
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be influenced by similar environmental factors.
生化分析
Biochemical Properties
For instance, 4-nitrophenol, a related compound, has been shown to be involved in the catalytic reduction of aromatic nitro-analogous .
Cellular Effects
The cellular effects of 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are currently unknown. Nitrophenols have been shown to have various effects on cells. For example, 4-nitrophenol has been shown to have an impact on metabolic activity in certain cell lines .
Molecular Mechanism
It is known that nitrophenols can undergo redox reactions, which could potentially influence their interactions with biomolecules .
Metabolic Pathways
Nitrophenols are known to be involved in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts.
相似化合物的比较
Similar Compounds
4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the oxazole ring.
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar nitrophenyl group but different functional groups.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains a nitrophenyl group and different heterocyclic structure.
Uniqueness
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the nitrophenyl group and the oxazole ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-1-3-7(4-2-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIGRHLASJTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600861 | |
| Record name | 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508182-18-1 | |
| Record name | 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


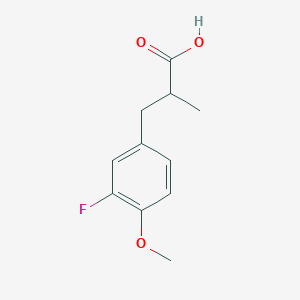
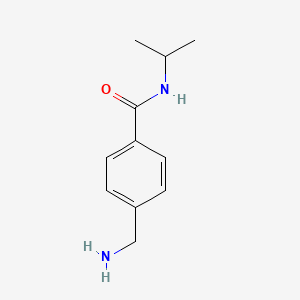
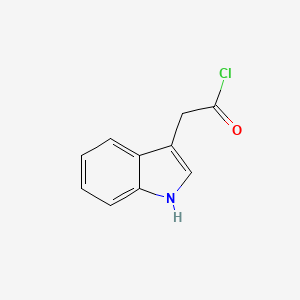
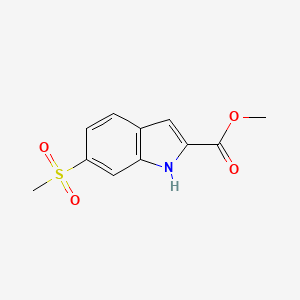
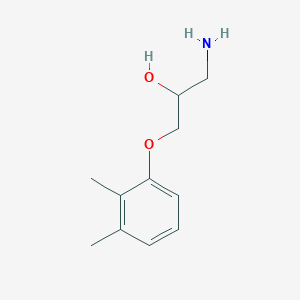
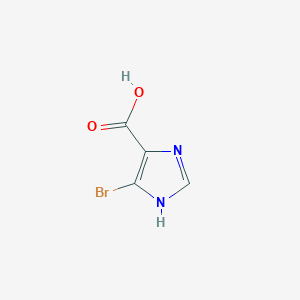
![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)
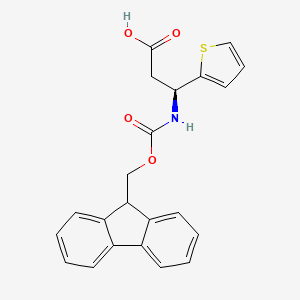
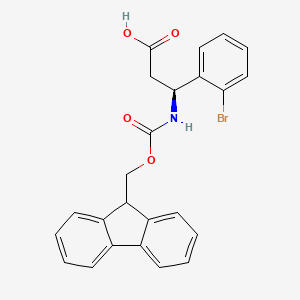
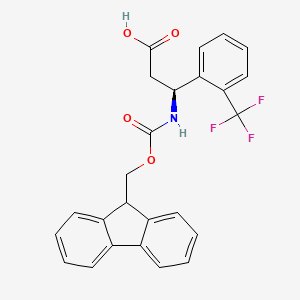
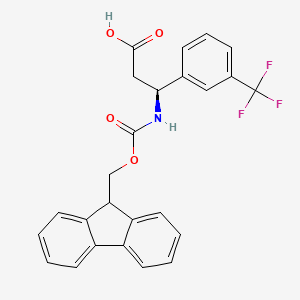
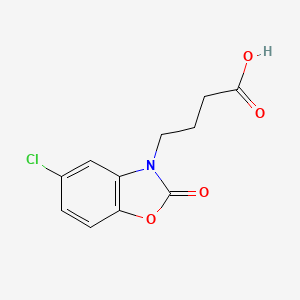
![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)

